molecular formula C26H28N4O4S B11289971 ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11289971
M. Wt: 492.6 g/mol
InChI Key: QOTWRXQGILNXSH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification to form the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a pyrido[4,3-d]pyrimidine core with a sulfanyl group and an acetamido linkage. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Biological Activity

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The compound features a pyrido[4,3-d]pyrimidine core structure which is known for its potential in inhibiting various biological targets. The presence of the sulfanyl group and acetamido moiety enhances its pharmacological profile.

Antitumor Activity

Pyrido[4,3-d]pyrimidines have been reported to exhibit significant antitumor properties. For instance:

  • Kinase Inhibition : this compound has shown inhibitory effects on various kinases involved in cancer progression. Studies indicate that modifications on the pyrido-pyrimidine scaffold can lead to enhanced potency against specific cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 11.4 nM to 17.2 nM for PIM-1 kinase inhibition .

Antibacterial Activity

Research has also highlighted the antibacterial properties of pyrido[4,3-d]pyrimidine derivatives:

  • Inhibition of Bacterial Growth : Compounds within this class have demonstrated efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to:

  • Kinase Inhibition : The compound acts by inhibiting specific kinases that are crucial for cell proliferation and survival in cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound can induce G1 phase arrest in cancer cells, thereby preventing their progression through the cell cycle .
  • Apoptosis Induction : There is evidence that it can enhance apoptotic pathways in tumor cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Elzahabi et al., 2018Synthesized substituted pyrido[2,3-d]pyrimidines with significant inhibitory effects against multiple cancer cell lines .
Recent Review (2022)Discussed the synthesis and biological applications of pyrido[4,3-d]pyrimidines with a focus on their antitumor activity .
PIM-1 Kinase Study (2024)Reported a novel derivative showing potent PIM-1 kinase inhibition with significant apoptosis induction in MCF-7 cells .

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 4-[[2-[[4-oxo-6-(1-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H28N4O4S/c1-3-34-25(33)19-9-11-20(12-10-19)27-23(31)16-35-26-28-22-13-14-30(15-21(22)24(32)29-26)17(2)18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3,(H,27,31)(H,28,29,32)

InChI Key

QOTWRXQGILNXSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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